REACTION_CXSMILES
|
[Br:1][C:2]1[CH:24]=[CH:23][C:5]([C:6]([C:8]2[CH:13]=[C:12]([Cl:14])[CH:11]=[CH:10][C:9]=2[NH:15]C(=O)OC(C)(C)C)=[O:7])=[CH:4][CH:3]=1.Cl.CO>CO>[NH2:15][C:9]1[CH:10]=[CH:11][C:12]([Cl:14])=[CH:13][C:8]=1[C:6]([C:5]1[CH:23]=[CH:24][C:2]([Br:1])=[CH:3][CH:4]=1)=[O:7] |f:1.2|
|
Type
|
CUSTOM
|
Details
|
the reaction mixture stirred for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic layer was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between CH2Cl2 (300 ml) and water (200 ml)
|
Type
|
WASH
|
Details
|
The organic layer was washed with 10% Na2CO3 (to pH=9) and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C=C1)Cl)C(=O)C1=CC=C(C=C1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.5 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 96.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |